molecular formula C12H21N3O2S B6181620 tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate CAS No. 2613299-22-0

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate

Cat. No. B6181620
CAS RN: 2613299-22-0
M. Wt: 271.4
InChI Key:
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Description

Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate, also known as TBTC, is an organic compound that has been studied for its various applications in scientific research. TBTC is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of various compounds. TBTC is a relatively new compound that has the potential to be used in a variety of ways in the future.

Mechanism of Action

Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate has been studied for its potential mechanism of action. It is believed that tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate has also been studied for its potential anti-inflammatory effects, as it is believed to inhibit the production of proinflammatory cytokines.
Biochemical and Physiological Effects
tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate has been studied for its biochemical and physiological effects. Studies have shown that tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate has anti-inflammatory and analgesic effects, as well as the potential to inhibit the production of proinflammatory cytokines. tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate has also been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate has a number of advantages and limitations when used in laboratory experiments. One of the advantages of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate is that it is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate can be difficult to purify, and can be toxic in large doses. Additionally, tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate has a relatively short shelf life, and must be stored in a cool, dry place.

Future Directions

Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate has a wide range of potential future applications. One potential application is in the development of drugs that target the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate could be used in the development of new compounds for drug delivery, as well as in the study of the biochemical and physiological effects of various compounds. tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate could also be used to study the mechanism of action of various compounds, as well as to synthesize other compounds. Finally, tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate could be used in the development of new compounds for the treatment of various diseases, such as cancer, Alzheimer’s disease, and HIV/AIDS.

Synthesis Methods

Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate can be synthesized through a number of methods. The most common method is the reaction of tert-butyl isocyanate and N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate in the presence of a base. The reaction is carried out at room temperature and pressure, and the product is a white solid. Other methods of synthesis include the reaction of tert-butyl isocyanate and N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate with an acid, a reaction of tert-butyl isocyanate and N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate with a base in the presence of an acid, and a reaction of tert-butyl isocyanate and N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate with a base in the presence of a catalyst.

Scientific Research Applications

Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate has been studied for its potential applications in scientific research. It has been used in a variety of studies, such as the synthesis of other compounds, the study of biochemical and physiological effects, and the study of the mechanism of action of various compounds. tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate has also been used as a reagent in the synthesis of other compounds, such as peptides and peptidomimetics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate involves the protection of the amine group, followed by the coupling of the protected amine with tert-butyl N-[(1S)-1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropyl]carbamate. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "2-amino-1,3-thiazole", "tert-butyl N-[(1S)-1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropyl]carbamate", "di-tert-butyl dicarbonate", "triethylamine", "dichloromethane", "methanol", "sodium hydroxide", "water" ], "Reaction": [ "Protect the amine group of 2-amino-1,3-thiazole with di-tert-butyl dicarbonate and triethylamine in dichloromethane to yield the protected amine intermediate.", "Couple the protected amine intermediate with tert-butyl N-[(1S)-1-(2-bromo-1,3-thiazol-4-yl)-2-methylpropyl]carbamate in dichloromethane using triethylamine as a base to yield the intermediate product.", "Deprotect the intermediate product with sodium hydroxide in methanol and water to yield tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate." ] }

CAS RN

2613299-22-0

Molecular Formula

C12H21N3O2S

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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